Razuprotafib

Catalog No.
S541102
CAS No.
1008510-37-9
M.F
C26H26N4O6S3
M. Wt
586.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Razuprotafib

CAS Number

1008510-37-9

Product Name

Razuprotafib

IUPAC Name

[4-[(2S)-2-[[(2S)-2-(methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamic acid

Molecular Formula

C26H26N4O6S3

Molecular Weight

586.7 g/mol

InChI

InChI=1S/C26H26N4O6S3/c1-36-26(32)29-21(15-17-6-3-2-4-7-17)24(31)27-20(22-16-38-25(28-22)23-8-5-13-37-23)14-18-9-11-19(12-10-18)30-39(33,34)35/h2-13,16,20-21,30H,14-15H2,1H3,(H,27,31)(H,29,32)(H,33,34,35)/t20-,21-/m0/s1

InChI Key

KWJDHELCGJFUHW-SFTDATJTSA-N

SMILES

COC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)NS(=O)(=O)O)C3=CSC(=N3)C4=CC=CS4

Solubility

Soluble in DMSO

Synonyms

Razuprotafib

Canonical SMILES

COC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)NS(=O)(=O)O)C3=CSC(=N3)C4=CC=CS4

Isomeric SMILES

COC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)NS(=O)(=O)O)C3=CSC(=N3)C4=CC=CS4

Description

The exact mass of the compound Razuprotafib is 586.1014 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Razuprotafib, also known as AKB-9778, is a small-molecule inhibitor designed to target vascular endothelial protein tyrosine phosphatase (VE-PTP). This compound plays a crucial role in restoring Tie2 activation, which is vital for enhancing endothelial function and stabilizing blood vessels. Razuprotafib has garnered attention for its potential therapeutic applications in conditions such as diabetic vascular complications and acute respiratory distress syndrome associated with COVID-19. The chemical formula for Razuprotafib is C26H26N4O6S3, with an average molecular weight of 586.7 g/mol .

Razuprotafib works by inhibiting an enzyme called vascular endothelial protein tyrosine phosphatase (VE-PTP) [, ]. VE-PTP regulates a signaling pathway involving a protein called Tie2, which plays a critical role in blood vessel health and function []. By inhibiting VE-PTP, Razuprotafib promotes Tie2 activation, potentially leading to beneficial effects like improved blood flow and vascular integrity [, ].

Detailed information on Razuprotafib's safety profile is limited as clinical trials are ongoing []. However, pre-clinical studies suggest it is well-tolerated at the tested doses []. Further studies are needed to comprehensively assess its safety profile in humans.

Diabetic Macular Edema (DME)

Diabetic macular edema (DME) is a complication of diabetes that causes swelling in the macula, the central part of the retina responsible for sharp vision. Leaky blood vessels in the retina contribute to DME. Early-stage clinical trials suggest razuprotafib may be effective in treating DME. A phase 1 study investigated the safety and tolerability of razuprotafib in patients with DME. The results showed razuprotafib was well-tolerated and led to a reduction in central macular thickness, a marker of fluid buildup in the macula []. Further research is needed to confirm these findings and evaluate razuprotafib's efficacy in larger clinical trials.

Additional Areas of Research

While DME is a promising area of razuprotafib research, other ongoing investigations explore its potential in various conditions with abnormal blood vessel growth, including:

  • Glaucoma: A disease of the optic nerve that can be caused by increased pressure in the eye. Leaky blood vessels may contribute to glaucoma progression.
  • Cancer: Tumors require a network of blood vessels to grow and spread. Razuprotafib might be used to target tumor angiogenesis.
Involving Razuprotafib are centered around its inhibition of VE-PTP. By binding to the intracellular catalytic domain of VE-PTP, Razuprotafib prevents the inactivation of Tie2, thereby promoting vascular stability. Under in vitro conditions, the compound undergoes oxidative metabolism, particularly involving the thiophene and phenyl rings . This metabolic pathway is critical for determining its pharmacokinetic properties and potential efficacy.

Razuprotafib exhibits significant biological activity as a selective inhibitor of VE-PTP. This inhibition leads to the restoration of Tie2 signaling, which is essential for maintaining vascular integrity and function. The compound has shown promise in preclinical studies for various indications, including diabetic retinopathy and acute respiratory distress syndrome related to COVID-19 . Its mechanism involves enhancing angiogenesis and reducing vascular permeability, making it a candidate for treating diseases characterized by vascular dysfunction.

Razuprotafib is primarily being investigated for its applications in:

  • Diabetic Retinopathy: A condition where high blood sugar levels damage retinal blood vessels.
  • Acute Respiratory Distress Syndrome: Particularly in patients with COVID-19.
  • Open-Angle Glaucoma: As a potential treatment option.
  • Other Vascular Disorders: Including various types of macular edema and retinal vein occlusion .

Interaction studies have shown that Razuprotafib selectively inhibits VE-PTP without significantly affecting other phosphatases or kinases. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. Additionally, research indicates that Razuprotafib may interact with other signaling pathways involved in angiogenesis and inflammation, which could broaden its therapeutic applications .

Several compounds exhibit similar mechanisms or structures to Razuprotafib. Here’s a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
AKB-9778Inhibits VE-PTPFocused on restoring Tie2 signaling
Vascular Endothelial Growth Factor InhibitorsTarget angiogenesis directlyBroader class of compounds with varied mechanisms
SunitinibTyrosine kinase inhibitorTargets multiple receptor tyrosine kinases
SorafenibMulti-kinase inhibitorInhibits tumor proliferation and angiogenesis
RegorafenibMulti-targeted kinase inhibitorUsed primarily in oncology for solid tumors

Razuprotafib's unique focus on VE-PTP inhibition distinguishes it from other compounds that may target broader pathways or multiple kinases.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

586.10144808 g/mol

Monoisotopic Mass

586.10144808 g/mol

Heavy Atom Count

39

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0WAX4UT396

Mechanism of Action

Razuprotafib inhibits [VE-PTP](https://go.drugbank.com/bio_entities/BE0003769) (a negative regulator of Tie2 in diseased blood vessels) by binding and inhibiting the intracellular catalytic domain of VE-PTP that inactivates Tie2. This in turn allows razuprotafib to restore Tie2 activation to allow for enhancement of endothelial function and stabilization of blood vessels. Razuprotafib is being investigated against diabetic vascular complications and acute respiratory distress syndrome (ARDS) in COVID-19.

Dates

Modify: 2024-04-14
Aerpio Pharmaceuticals: Razuprotafib (AKB-9778) Diabetic Nephropathy
Aerpio Pharmaceuticals: Razuprotafib COVID-19/ARDS

Explore Compound Types